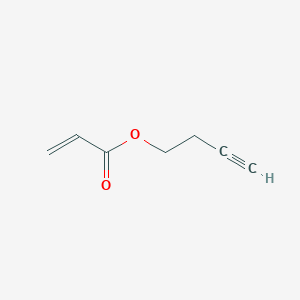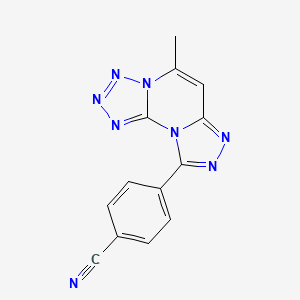
1-(4-Bromophenyl)-3-(pyridine-4-carbonylamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 36063 is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has garnered interest due to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36063 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as condensation, cyclization, and functional group modifications.
Final Assembly: The final step involves the assembly of NSC 36063 through a series of coupling reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of NSC 36063 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 36063 undergoes various chemical reactions, including:
Oxidation: NSC 36063 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with NSC 36063, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of NSC 36063 with altered functional groups.
Applications De Recherche Scientifique
NSC 36063 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties and as a modulator of biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 36063 involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, thereby affecting cellular processes such as DNA replication and repair. The compound’s ability to form stable complexes with its targets leads to prolonged biological effects, making it a valuable tool in therapeutic research .
Comparaison Avec Des Composés Similaires
NSC 36063 can be compared with other similar compounds, such as:
NSC 706744: Another indenoisoquinoline with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its potent anticancer properties.
NSC 724998 (Indotecan): Exhibits strong inhibition of topoisomerase I and is used in cancer research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the uniqueness of NSC 36063 in terms of its stability and target specificity.
Propriétés
Numéro CAS |
6270-68-4 |
|---|---|
Formule moléculaire |
C13H11BrN4O2 |
Poids moléculaire |
335.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(pyridine-4-carbonylamino)urea |
InChI |
InChI=1S/C13H11BrN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |
Clé InChI |
HLDQXCGOODMIFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


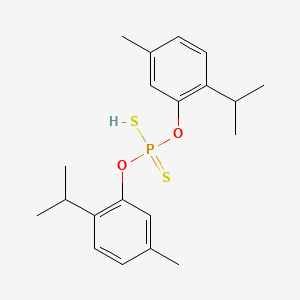
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
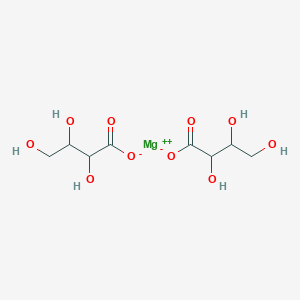
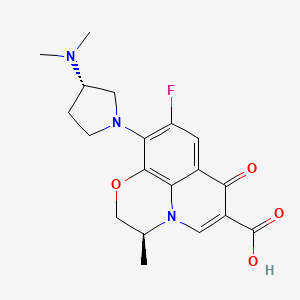
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
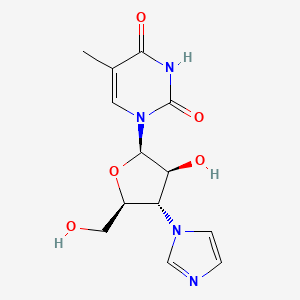

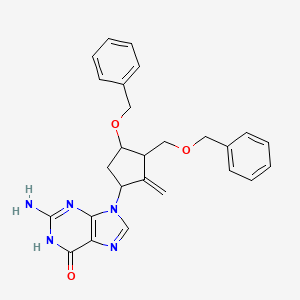
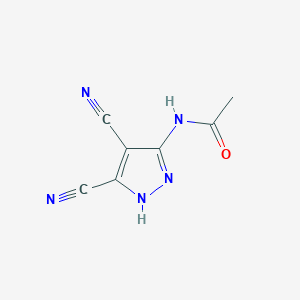
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)


